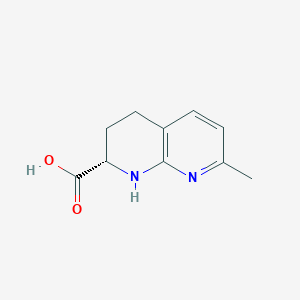
(S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid is an organic compound with a unique structure that includes a naphthyridine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of starting materials such as 2-aminonicotinic acid and methylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- 1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid
- 7-methyl-1,2,3,4-tetrahydroquinoline
Uniqueness
(2S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid is unique due to its specific naphthyridine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(2S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-6-2-3-7-4-5-8(10(13)14)12-9(7)11-6/h2-3,8H,4-5H2,1H3,(H,11,12)(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
NLVZSGWOVCZDFX-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=NC2=C(CC[C@H](N2)C(=O)O)C=C1 |
Kanonische SMILES |
CC1=NC2=C(CCC(N2)C(=O)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B12536633.png)
![N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrochloride](/img/structure/B12536635.png)

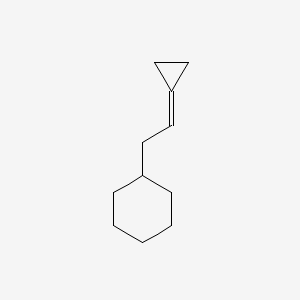
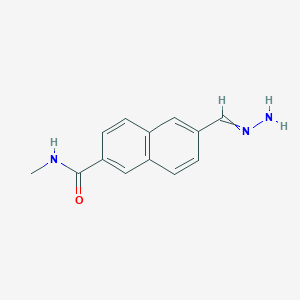
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)

![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
![2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12536679.png)
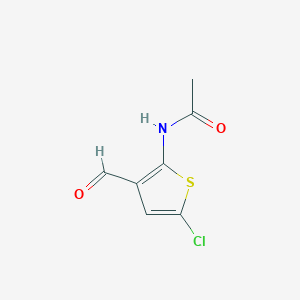
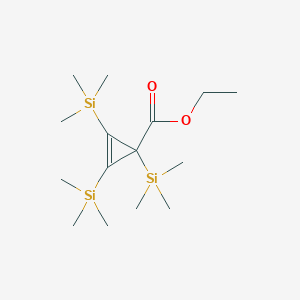
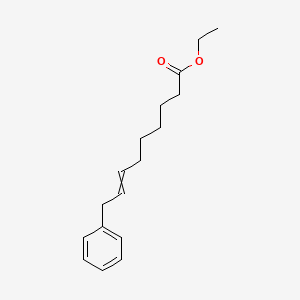
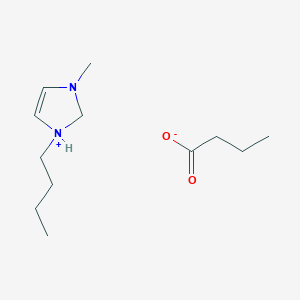
![1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B12536733.png)
